molecular formula C11H9IO2S2 B15249976 (2,2'-Bithiophene)-5-carboxylic acid, 5'-iodo-, ethyl ester CAS No. 105125-03-9

(2,2'-Bithiophene)-5-carboxylic acid, 5'-iodo-, ethyl ester

Cat. No.: B15249976
CAS No.: 105125-03-9
M. Wt: 364.2 g/mol
InChI Key: PXKPJSWTWANTNW-UHFFFAOYSA-N
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Description

(2,2’-Bithiophene)-5-carboxylic acid, 5’-iodo-, ethyl ester is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two thiophene rings connected at the 2-position, with a carboxylic acid group at the 5-position of one ring and an iodine atom at the 5’-position of the other ring, esterified with an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2’-Bithiophene)-5-carboxylic acid, 5’-iodo-, ethyl ester typically involves several steps:

    Formation of 2,2’-Bithiophene: This can be achieved through a coupling reaction of thiophene derivatives.

    Introduction of Carboxylic Acid Group: The carboxylation of 2,2’-bithiophene can be performed using carbon dioxide under high pressure and temperature.

    Esterification: The carboxylic acid group is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or other functional groups.

    Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deiodinated bithiophene derivatives.

    Substitution: Various substituted bithiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(2,2’-Bithiophene)-5-carboxylic acid, 5’-iodo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of (2,2’-Bithiophene)-5-carboxylic acid, 5’-iodo-, ethyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the ester group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: Lacks the carboxylic acid and iodine functionalities.

    (2,2’-Bithiophene)-5-carboxylic acid: Lacks the iodine atom and ester group.

    (2,2’-Bithiophene)-5-iodo-: Lacks the carboxylic acid and ester group.

Uniqueness

(2,2’-Bithiophene)-5-carboxylic acid, 5’-iodo-, ethyl ester is unique due to the combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the carboxylic acid ester and the iodine atom allows for diverse chemical modifications and applications in various fields.

Properties

CAS No.

105125-03-9

Molecular Formula

C11H9IO2S2

Molecular Weight

364.2 g/mol

IUPAC Name

ethyl 5-(5-iodothiophen-2-yl)thiophene-2-carboxylate

InChI

InChI=1S/C11H9IO2S2/c1-2-14-11(13)9-4-3-7(15-9)8-5-6-10(12)16-8/h3-6H,2H2,1H3

InChI Key

PXKPJSWTWANTNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CC=C(S2)I

Origin of Product

United States

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